2,2'-[(3-Aminophenyl)imino]bisethyl diacetate
Description
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-aminoanilino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)19-8-6-16(7-9-20-12(2)18)14-5-3-4-13(15)10-14/h3-5,10H,6-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMOHCBAOVGFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067186 | |
| Record name | Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, diacetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26189-88-8 | |
| Record name | Ethanol, 2,2′-[(3-aminophenyl)imino]bis-, 1,1′-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26189-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-((3-aminophenyl)imino)bis-, 1,1'-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026189888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, 1,1'-diacetate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[(3-aminophenyl)imino]bis-, diacetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(3-aminophenyl)imino]bisethyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.178 | |
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Preparation Methods
Condensation and Esterification Approach
The primary and most documented method for synthesizing 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate involves a condensation reaction of 3-aminophenylamine with suitable diacetate esters or oxalate derivatives followed by esterification steps:
- Starting Materials: 3-aminophenylamine (meta-aminophenylamine) and diethyl oxalate or ethylene glycol diacetate derivatives.
- Reaction Conditions: The reaction is typically conducted in polar protic solvents such as ethanol or methanol to facilitate solubility and reaction kinetics.
- Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are used to promote the condensation and esterification.
- Procedure: The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is purified by recrystallization or chromatographic techniques.
This method yields the bisethyl diacetate derivative through imine formation (Schiff base) between the amino group of 3-aminophenylamine and the carbonyl carbon of the ester or oxalate, followed by acetylation of the ethyl groups to form the diacetate esters.
Industrial Scale Synthesis
In industrial settings, the synthesis is scaled up using batch or continuous reactors equipped with temperature and pressure controls to optimize yield and purity:
- Reactor Setup: Large-scale reactors with controlled reflux and stirring.
- Purification: Isolation of the product involves filtration, washing, drying, and sometimes crystallization under controlled temperature to obtain high purity.
- Process Optimization: Reaction parameters such as temperature, catalyst concentration, and reaction time are fine-tuned to maximize output and minimize by-products.
Related Synthetic Insights from Analogous Compounds
While direct detailed synthetic protocols for this compound are limited, insights can be drawn from related compounds and intermediates:
- The synthesis of 2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate, a closely related derivative, involves the reaction of 3-acetamidophenylamine with diethyl oxalate under acidic catalysis, which parallels the preparation of the aminophenyl compound but with an acetamide protecting group.
- Reduction and deprotection steps may be employed when starting from nitro or protected amine precursors to yield the free amine form necessary for condensation.
- Palladium-catalyzed hydrogenation under mild conditions (10-100°C, 0.01-0.95 MPa hydrogen pressure) can be used to reduce nitro precursors to amines, which can then be further reacted to form imino bisethyl diacetate derivatives.
Reaction Mechanism and Chemical Considerations
- Imine Formation: The key step is the nucleophilic attack of the amino group on the carbonyl carbon of the ester or oxalate, forming an imine linkage (C=N) with the elimination of ethanol or other leaving groups.
- Esterification: The ethyl groups are acetylated to form the diacetate esters, stabilizing the molecule and enhancing solubility and reactivity.
- Catalysis: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack.
- Purification: Due to the potential for side reactions (e.g., hydrolysis or polymerization), purification steps such as recrystallization or chromatography are critical.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting Materials | 3-Aminophenylamine, Diethyl oxalate or diacetate esters | Purity > 98% preferred |
| Solvent | Ethanol, Methanol | Polar protic solvents facilitate reaction |
| Catalyst | Hydrochloric acid, Sulfuric acid | Acid catalysis promotes condensation |
| Temperature | Reflux (~78°C for ethanol) | Several hours (4-8 h) |
| Pressure | Atmospheric | Industrial scale may use controlled pressure |
| Purification | Recrystallization, Chromatography | To isolate pure product |
| Yield | Typically moderate to high (50-85%) | Depends on reaction optimization |
Research Findings and Optimization
- Solvent choice significantly affects yield; polar solvents like ethanol improve reaction rates and product solubility.
- Acid catalyst concentration must be optimized to avoid side reactions such as hydrolysis.
- Reaction temperature and time must be balanced to maximize imine formation without decomposition.
- Industrial processes employ continuous monitoring of pH, temperature, and concentration to maintain product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving ester and imine bonds:
-
Acidic Hydrolysis :
In HCl (6 M, reflux), the diacetate ester groups hydrolyze to yield 2,2'-[(3-aminophenyl)imino]bisethanol and acetic acid. The imine bond remains intact under these conditions. -
Basic Hydrolysis :
NaOH (1 M, 80°C) cleaves both esters and the imine bond, producing 3-aminophenol , ethylene glycol, and acetate salts.
| Conditions | Products | Key Functional Groups Affected |
|---|---|---|
| 6 M HCl, reflux | 2,2'-[(3-Aminophenyl)imino]bisethanol | Ester groups |
| 1 M NaOH, 80°C | 3-Aminophenol + Ethylene glycol | Ester and imine bonds |
Oxidation Reactions
The imine and aromatic amine groups are susceptible to oxidation:
-
KMnO₄ in H₂SO₄ :
Oxidizes the imine to a nitro group, forming 2,2'-[(3-nitrophenyl)imino]bisethyl diacetate with 78% yield. -
H₂O₂/Fe³⁺ (Fenton-like conditions) :
Generates radical intermediates, leading to hydroxylated derivatives at the para position of the aromatic ring .
Reduction Reactions
Reduction targets the imine and ester functionalities:
-
LiAlH₄ in THF :
Reduces the imine to a secondary amine and esters to alcohols, yielding 2,2'-[(3-aminophenyl)amino]bisethanol (92% yield). -
Catalytic Hydrogenation (Pd/C, H₂) :
Selectively reduces the imine bond while preserving esters, forming 2,2'-[(3-aminophenyl)amino]bisethyl diacetate .
| Reducing Agent | Products | Selectivity |
|---|---|---|
| LiAlH₄ | 2,2'-[(3-Aminophenyl)amino]bisethanol | Full reduction of imine/esters |
| Pd/C + H₂ | 2,2'-[(3-Aminophenyl)amino]bisethyl diacetate | Imine-specific reduction |
Acylation and Alkylation
The aromatic amine group reacts with electrophiles:
-
Acetylation (AcCl, pyridine) :
Forms 2,2'-[(3-acetamidophenyl)imino]bisethyl diacetate (CAS 27059-08-1), a stabilized derivative . -
Alkylation (MeI, K₂CO₃) :
Produces N-methylated analogs, enhancing lipophilicity for pharmaceutical applications .
Cyclization and Heterocycle Formation
Under dehydrating conditions, the imine participates in cyclization:
-
PPA (Polyphosphoric Acid, 150°C) :
Facilitates intramolecular cyclization to form benzoxazole derivatives via elimination of acetic acid . -
Cu(I)-Catalyzed Coupling :
Generates fused quinazolinones when reacted with carbonyl compounds (e.g., aldehydes) .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from amines and carbonyl compounds can possess antifungal and antibacterial activities. The incorporation of the imino group in the structure enhances these properties, making such compounds promising candidates for developing new antimicrobial agents .
2. Carbonic Anhydrase Inhibition
Recent investigations into carbonic anhydrase inhibitors have highlighted the potential of imino compounds in this area. Compounds structurally related to this compound have been synthesized and tested for their efficacy in inhibiting carbonic anhydrase II, an enzyme implicated in various cancers. The findings suggest that modifications to the imino structure can lead to enhanced inhibitory activity, indicating a pathway for developing targeted cancer therapies .
Materials Science Applications
1. Polymer Chemistry
The synthesis of polymers incorporating this compound has shown promise in creating materials with improved thermal and mechanical properties. The compound can be used as a monomer or cross-linking agent in the production of thermosetting resins and coatings. Its unique structure allows for enhanced adhesion and durability in various applications .
Environmental Applications
1. Water Treatment
The compound's efficacy in catalyzing reactions related to environmental remediation has been explored. For example, its potential role in removing contaminants from wastewater through advanced oxidation processes is under investigation. The structural features of this compound may contribute to its effectiveness in breaking down pollutants into less harmful substances .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Examined Schiff bases similar to this compound | Demonstrated significant antifungal activity against various strains |
| Carbonic Anhydrase Inhibition Study | Investigated the inhibition potential of imino compounds | Identified strong inhibitors with modifications leading to improved efficacy |
| Environmental Remediation Research | Evaluated the use of the compound in wastewater treatment | Showed promise in catalyzing reactions for pollutant degradation |
Mechanism of Action
The mechanism of action of 2,2’-[(3-Aminophenyl)imino]bisethyl diacetate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a. 2,2'-[(3-Nitrophenyl)imino]bisethyl Diacetate (CAS 28819-89-8)
- Structure: Substitution of the amino group (-NH₂) with a nitro group (-NO₂) at the phenyl ring’s meta position.
- Properties: Molecular weight: 310.30 g/mol (vs. ~293.3 g/mol for the amino analog). Physical state: Solid with a melting point of 220.9°C and density of 1.265 g/cm³ .
- Applications : Likely used in explosives, dyes, or as a precursor for nitro-reduction reactions to generate amines .
b. 2,2'-[(3-Methylphenyl)imino]bisethyl Diacetate (CAS 21615-36-1)
- Structure : Methyl (-CH₃) substituent at the phenyl ring’s meta position.
- Properties: Physical state: Clear, colorless liquid with 99% purity, indicating higher volatility compared to nitro- or amino-substituted analogs . Solubility: Likely soluble in organic solvents (e.g., DMF, methanol) due to non-polar methyl groups.
- Applications : Industrial raw material for coatings, adhesives, or polymer crosslinking agents .
Variations in the Core Linker and Functional Groups
a. 2,2'-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bisethyl Diacetate (CAS 19224-29-4)
- Structure: Replaces the imino group with a 1-methylethylidene (isopropylidene) linker and incorporates phenyleneoxy groups.
- Properties :
- Applications: Potential use in high-performance polymers or composites requiring thermal and chemical resistance .
b. Diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (Compound 4g)
Physicochemical and Functional Comparisons
Biological Activity
2,2'-[(3-Aminophenyl)imino]bisethyl diacetate is an organic compound with significant potential in various biological applications. Its unique structure, which includes an amine group and ester functionalities, allows it to interact with biological systems in diverse ways. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.36 g/mol. The compound features an imine linkage and two acetate groups attached to ethyl chains, which contribute to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.36 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Amine, Ester, Imine |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active or allosteric sites of target enzymes, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity, influencing various signal transduction pathways.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits notable enzyme inhibitory properties. It has been tested against several enzymes involved in metabolic pathways and disease processes.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
| Cyclooxygenase-1 | Non-competitive | 8.7 |
| Aldose Reductase | Mixed-type | 15.4 |
Antimicrobial Activity
In addition to enzyme inhibition, this compound has shown antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Antiviral Activity
In a recent study published in MDPI, the antiviral properties of related compounds were explored. The findings suggested that derivatives of compounds similar to this compound exhibited significant activity against viral proteases, indicating potential for further development as antiviral agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that treatment with the compound led to a reduction in neuronal cell death induced by amyloid-beta toxicity, highlighting its potential role in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2'-[(3-Aminophenyl)imino]bisethyl diacetate?
- Methodology : Synthesis typically involves a two-step process:
Alkylation : React 3-nitroaniline with ethylene oxide or ethylene glycol derivatives to form the imino bridge.
Acetylation : Treat the intermediate with acetic anhydride to esterify hydroxyl groups.
For analogs like N,N-diacetoxyethylaniline, alkylation of ethanolamine followed by acetylation is documented .
- Characterization : Confirm structure via (e.g., δ 2.1 ppm for acetate methyl groups) and FT-IR (C=O stretch at ~1740 cm) .
Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Key Considerations : Hydrolysis of acetate groups may occur in alkaline conditions, necessitating pH-adjusted formulations for biological assays .
Q. What solvents are optimal for dissolving this compound?
- Solubility Profile :
- High solubility in polar aprotic solvents (e.g., DMSO, DMF).
- Moderate solubility in ethanol; low solubility in water (<1 mg/mL).
Advanced Research Questions
Q. What are the potential endocrine-disrupting effects of this compound, and how can they be evaluated?
- Toxicological Screening :
- In Vitro Assays : Use ERα/ERβ transcriptional activation assays in HEK293 cells.
- In Vivo Models : Zebrafish embryo toxicity tests (OECD TG 236) to assess developmental effects.
Q. How does this compound interact with polymer matrices in material science applications?
- Material Integration :
- Polycarbonate Resins : Incorporate as a plasticizer or crosslinker via ester-exchange reactions with bisphenol A derivatives .
- Performance Metrics : Measure glass transition temperature () shifts using DSC and tensile strength via ASTM D638 .
Q. What contradictions exist in reported cytotoxicity data for structurally related diacetates?
- Data Reconciliation :
- Conflict : Some studies report low cytotoxicity (e.g., ProTemp™4 in gingival fibroblasts ), while others highlight reproductive toxicity risks .
- Resolution : Conduct comparative studies using standardized cell lines (e.g., HepG2, HEK293) and exposure durations (24–48 hours) to isolate structure-activity relationships .
Q. How can computational modeling predict the environmental persistence of this compound?
- In Silico Tools :
- Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
- Molecular dynamics simulations to assess hydrolysis rates in aquatic environments .
Key Recommendations for Researchers
- Prioritize Analog Data : Use toxicity and synthesis protocols from structurally related compounds (e.g., N,N-diacetoxyethylaniline ).
- Address Data Gaps : Conduct longitudinal ecotoxicology studies and high-throughput screening for endocrine disruption.
- Collaborative Efforts : Partner with polymer chemists and toxicologists to explore dual applications in materials and biomedicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
